![molecular formula C14H29BO3Si B13967037 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 1138162-60-3](/img/structure/B13967037.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H29BO3Si. It is a derivative of 1,3,2-dioxaborolane and is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom. This compound is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkene or alkyne. One common method is the hydroboration of alkenes or alkynes in the presence of a transition metal catalyst. For example, the hydroboration of 1,3-enynes with pinacolborane can be catalyzed by copper to form chiral allenyl boronates .
Industrial Production Methods
Industrial production of this compound often involves similar hydroboration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of palladium or copper catalysts is common in industrial settings to facilitate the hydroboration process .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing intermediates with other organic molecules
Common Reagents and Conditions
Hydroboration: Pinacolborane, transition metal catalysts (e.g., copper, palladium), and alkenes or alkynes.
Borylation: Bis(pinacolato)diboron, palladium catalysts, and alkylbenzenes.
Coupling Reactions: Aryl iodides, copper catalysts, and pinacolborane
Major Products
The major products formed from these reactions include various boron-containing organic molecules, such as chiral allenyl boronates, pinacol benzyl boronates, and aryl boronates .
科学的研究の応用
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of boron-containing compounds that have potential biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers that incorporate boron atoms for enhanced properties
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through hydroboration and borylation reactions. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds to alkenes or alkynes. Transition metal catalysts, such as copper or palladium, are often used to enhance the reactivity and selectivity of these reactions .
類似化合物との比較
Similar Compounds
Pinacolborane (HBpin): A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: A reagent used in borylation reactions to form carbon-boron bonds.
Catecholborane: Another boron-containing compound used in organic synthesis
Uniqueness
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which includes a trimethylsilyl group and a 1,3,2-dioxaborolane ring. This structure imparts unique reactivity and selectivity in hydroboration and borylation reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
1138162-60-3 |
|---|---|
分子式 |
C14H29BO3Si |
分子量 |
284.28 g/mol |
IUPAC名 |
trimethyl-[(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C14H29BO3Si/c1-12(2,18-19(7,8)9)10-11-15-16-13(3,4)14(5,6)17-15/h10-11H,1-9H3/b11-10+ |
InChIキー |
JGSZRMNHCOUXJP-ZHACJKMWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O[Si](C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


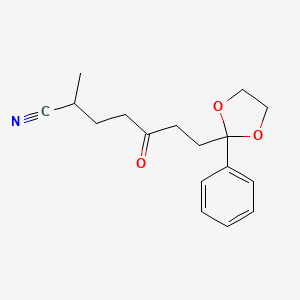
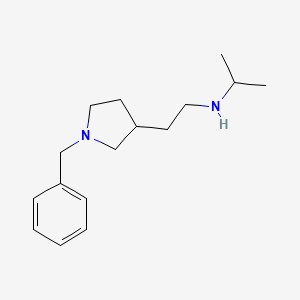
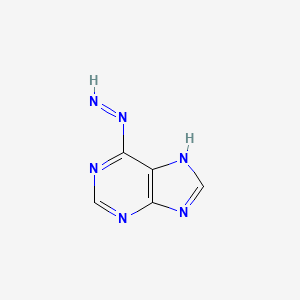
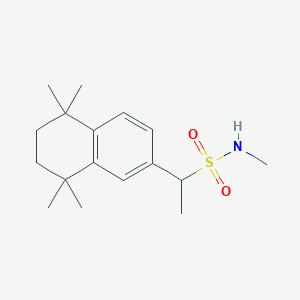

![5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one](/img/structure/B13966992.png)
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
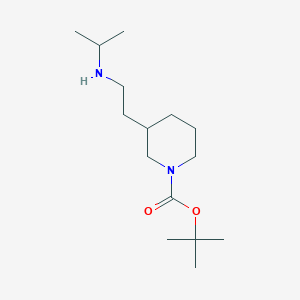
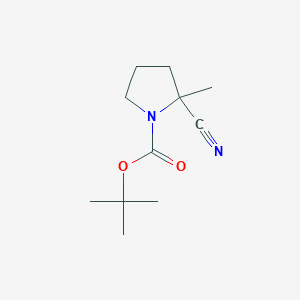


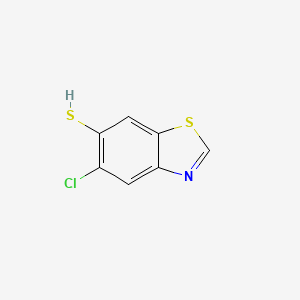

![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
